molecular formula C16H25NO3S B14130972 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide CAS No. 89209-09-6

3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide

Cat. No.: B14130972
CAS No.: 89209-09-6
M. Wt: 311.4 g/mol
InChI Key: NKBAWXVERZCATB-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide is a chemical compound with a complex structure that includes a hydroxy group, multiple methyl groups, and a sulfinyl group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the hexanamide backbone, followed by the introduction of the hydroxy group and the sulfinyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfinyl group may produce a sulfide.

Scientific Research Applications

3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and sulfinyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfonyl)hexanamide
  • 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)pentanamide

Uniqueness

Compared to similar compounds, 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has unique structural features that influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound allows for distinct interactions and reactions that are not observed in its analogs.

Properties

CAS No.

89209-09-6

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

3-hydroxy-N,N,5-trimethyl-2-(4-methylphenyl)sulfinylhexanamide

InChI

InChI=1S/C16H25NO3S/c1-11(2)10-14(18)15(16(19)17(4)5)21(20)13-8-6-12(3)7-9-13/h6-9,11,14-15,18H,10H2,1-5H3

InChI Key

NKBAWXVERZCATB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C(CC(C)C)O)C(=O)N(C)C

Origin of Product

United States

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